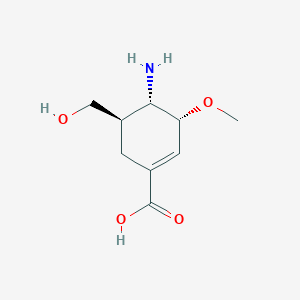

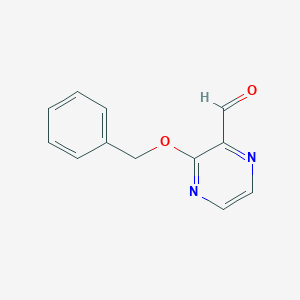

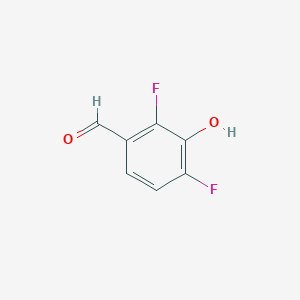

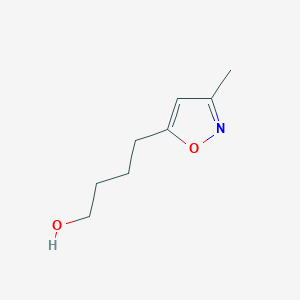

![molecular formula C15H15NO4S3 B070949 Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate CAS No. 175276-42-3](/img/structure/B70949.png)

Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate and its derivatives often involves the alkylation of corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature. This process results in a mixture of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its 1-ethyl-substituted analog. The crystallization from ethanol can lead to different polymorphic forms of the compound, which have been confirmed by X-ray diffraction analysis (Ukrainets et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds reveals a significant variation in the polymorphic forms, which can be attributed to the different crystallization methods used. X-ray diffraction analysis provides insights into the molecular and crystal structures, showing variations in the phase purity and molecular interactions between the molecules, which have implications for their biological properties (Ukrainets et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including alkylation, which leads to the formation of different derivatives depending on the conditions and reagents used. The reaction outcomes can vary significantly with the use of different alkali metal carbonates as a base, affecting the ratio of C- and O-alkylation products (Ukrainets et al., 2015).

Physical Properties Analysis

The physical properties of ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate derivatives, such as solubility and crystalline structure, are closely related to their molecular structure. The polymorphic forms resulting from different crystallization methods show distinct physical properties, which can be analyzed through crystallographic studies and quantum chemical calculations (Ukrainets et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Crystal Structure : Research on ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate and its derivatives focuses on the synthesis and crystal structure analysis to understand their biological activity potential. A study by Ukrainets et al. (2018) detailed the synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, investigating the reaction conditions and separating compounds with varied biological effects. This work emphasizes the importance of structural variations on the analgesic and anti-inflammatory properties of these compounds, suggesting a link between their molecular configuration and biological activity (Ukrainets et al., 2018).

Molecular Structure and Reactivity : Another significant aspect of research involves understanding the molecular structure and reactivity of these compounds. Ukrainets et al. (2017) explored the transesterification process in the synthesis of ethyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, providing insights into the structural dynamics affecting the compound's reactivity and potential applications in developing pharmacologically active molecules (Ukrainets et al., 2017).

Biological Applications and Antimicrobial Activity

Antimicrobial Activity : The derivatives of ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate have been investigated for their antimicrobial properties. For instance, Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and evaluated their antibacterial and antifungal activities, demonstrating the potential of these compounds in addressing microbial resistance issues (Lega et al., 2017).

Pharmacological Properties

Analgesic and Anti-inflammatory Properties : Research also delves into the pharmacological properties of these compounds, particularly their analgesic and anti-inflammatory effects. A comprehensive study on various derivatives highlighted their potential as powerful analgesic and anti-inflammatory agents, surpassing established medications like Piroxicam and Meloxicam in certain dosages. This underscores the therapeutic potential of ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate derivatives in pain and inflammation management (Ukrainets et al., 2018).

Propiedades

IUPAC Name |

ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S3/c1-4-20-14(17)12-11-9-7-5-6-8-10(9)16(2)23(18,19)13(11)15(21-3)22-12/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTIBYAJTUDIIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C3=CC=CC=C3N(S(=O)(=O)C2=C(S1)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381105 |

Source

|

| Record name | Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate | |

CAS RN |

175276-42-3 |

Source

|

| Record name | 5H-Thieno[3,4-c][2,1]benzothiazine-1-carboxylic acid, 5-methyl-3-(methylthio)-, ethyl ester, 4,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)